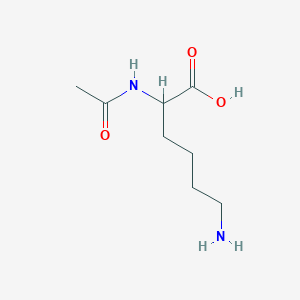

N-Alpha-acetyllysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetyllysine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Acetyllysine exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetyllysine has been primarily detected in feces. Within the cell, acetyllysine is primarily located in the cytoplasm. Acetyllysine exists in all eukaryotes, ranging from yeast to humans.

Applications De Recherche Scientifique

Biochemical Research

Protein Modification and Stability

Nα-acetyl-L-lysine plays a critical role in post-translational modifications of proteins. The N-terminal acetylation is a common modification observed in eukaryotic proteins, affecting protein stability, localization, and function. Approximately 85% of human proteins and 68% of yeast proteins are acetylated at their N-terminus, indicating its biological significance .

Case Study: α-Synuclein

A study demonstrated that Nα-acetylated α-synuclein shares similar structural properties with its unacetylated counterpart. Both forms exhibited comparable aggregation propensities and membrane binding capabilities, suggesting that N-terminal acetylation does not significantly influence the protein's behavior in vitro or in cellular contexts . This finding is crucial for understanding the role of acetylation in neurodegenerative diseases where α-synuclein aggregation is implicated.

Thermal and Osmotic Stress Response

Compatible Solute

Nα-acetyl-L-lysine has been identified as a compatible solute that helps microorganisms withstand thermal and osmotic stress. In Salinicoccus halodurans, this compound accumulates under high-temperature conditions, acting as a thermolyte that stabilizes cellular structures . The biosynthetic pathway involves the conversion of aspartate to lysine, followed by acetylation.

Case Study: Enzyme Stability

Research has shown that Nε-acetyl L-α lysine improves the activity and stability of enzymes such as α-amylase under acidic conditions. In experiments, this osmolyte increased the enzyme's residual activity significantly after exposure to low pH environments, making it a valuable candidate for biotechnological applications .

Chemical Reactivity Studies

Nucleophilic Properties

Nα-acetyl-L-lysine exhibits nucleophilic reactivity towards various electrophiles. Studies have characterized its intrinsic reactivities with compounds such as acrylamides and nitriles, which are relevant for understanding chemical modifications in biological systems . This property is leveraged in synthetic chemistry to explore new pathways for drug development.

Metabolic Studies

Biomarker Potential

As a metabolite, Nα-acetyl-L-lysine can serve as a biomarker for certain metabolic disorders. Elevated levels of this compound have been associated with hyperlysinemia due to deficiencies in lysine metabolism enzymes . Monitoring its levels can provide insights into metabolic health and potential disorders.

Applications in Drug Design

Targeting Protein Interactions

The unique properties of Nα-acetyl-L-lysine make it a candidate for drug design aimed at modulating protein-protein interactions. By influencing the acetylation status of target proteins, researchers can potentially alter their functional outcomes in disease states.

Summary Table: Applications of N-Alpha-Acetyllysine

Propriétés

Numéro CAS |

152473-69-3 |

|---|---|

Formule moléculaire |

C8H16N2O3 |

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

2-acetamido-6-aminohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |

Clé InChI |

VEYYWZRYIYDQJM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CCCCN)C(=O)O |

SMILES canonique |

CC(=O)NC(CCCCN)C(=O)O |

melting_point |

256-258°C |

Key on ui other cas no. |

1946-82-3 |

Description physique |

Solid |

Synonymes |

N-acetyl poly-L-lysine N-acetyl polylysine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.